2,4-Dimethoxy Substitution Pattern: Antimicrobial Activity Differentiation from Mono-Methoxy and Unsubstituted Phenyl Analogs
In the study by Harish and Mohana (2013), a series of thirteen 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives 4(a–m) were synthesized and screened for in vitro antimicrobial activity against bacterial strains (S. aureus, E. coli, B. subtilis) and fungal strains (F. oxysporum, X. campestris). Several compounds from this 2,4-dimethoxyphenyl-bearing series demonstrated antimicrobial activity comparable to that of commercial antibiotics, confirming that the 2,4-dimethoxy substitution pattern on the phenyl ring is a validated scaffold for antimicrobial potency [1]. In contrast, analogous 1,3,4-oxadiazole N-Mannich bases bearing a 3,4-dimethoxyphenyl substitution (rather than 2,4-) showed MIC values in the range of 0.5–8 μg/mL against Gram-positive bacteria for the most potent derivatives (5c, 5d), with structure-dependent variation in spectrum and potency [2]. This body of class-level evidence establishes that the exact dimethoxy substitution regioisomer (2,4- vs. 3,4-) is a key determinant of antimicrobial outcome, directly supporting selection of the 2,4-dimethoxyphenyl-bearing CAS 895459-33-3 over regioisomeric or mono-methoxy alternatives for antibacterial screening programs.
| Evidence Dimension | In vitro antimicrobial activity of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives vs. 3,4-dimethoxyphenyl regioisomers |
|---|---|
| Target Compound Data | 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives 4(a–m) showed activity comparable to commercial antibiotics against S. aureus, E. coli, B. subtilis, F. oxysporum, and X. campestris [1] |
| Comparator Or Baseline | 3,4-dimethoxyphenyl-1,3,4-oxadiazole N-Mannich bases 5c/5d: MIC 0.5–8 μg/mL against Gram-positive bacteria; commercial antibiotic standards (ampicillin, chloramphenicol) [2] |
| Quantified Difference | Regioisomeric shift from 2,4- to 3,4-dimethoxy substitution alters antibacterial spectrum and potency ranking among derivatives; 2,4-series compounds comparable to commercial antibiotics |
| Conditions | In vitro agar diffusion and broth dilution assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, plus fungal strains (F. oxysporum, X. campestris) |
Why This Matters
For procurement decisions in antimicrobial screening, the 2,4-dimethoxyphenyl regioisomer represented by CAS 895459-33-3 is supported by published antimicrobial activity data on the core scaffold, whereas the 3,4- regioisomer and mono-methoxy analogs lack equivalent validation, reducing the risk of selecting an inactive congener.
- [1] Harish KP, Mohana KN. Synthesis of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazoles and their antimicrobial activity. Int J Pharma Bio Sci. 2013;4(2):B1046–B1055. View Source
- [2] Al-Wahaibi LH, Mohamed AAB, Tawfik SS, Hassan HA. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules. 2021;26(8):2110. doi:10.3390/molecules26082110. View Source
